![molecular formula C18H28N4O5 B2621654 1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate CAS No. 2243513-51-9](/img/structure/B2621654.png)

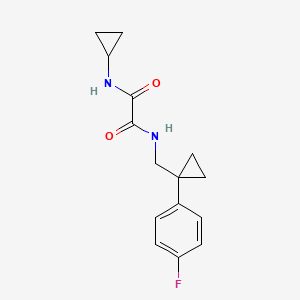

1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate is a useful research compound. Its molecular formula is C18H28N4O5 and its molecular weight is 380.445. The purity is usually 95%.

BenchChem offers high-quality 1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Indiacen A and Indiacen B Precursor : The title compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.

- Enyne and Diene Synthesis : The compound contains an enyne moiety at the 4-position. Enynes are valuable building blocks for complex molecule synthesis. Researchers investigate efficient methods to construct such motifs, especially when starting from readily available materials .

- Horner–Wadsworth–Emmons Olefination : The introduction of the TBS-protected enyne side chain at the 4-position involves this key step. This reaction allows for the installation of the spirocyclic framework, enabling further diversification of the molecule .

- Vilsmeier Formylation : The formylation of the 3-position of the starting 4-bromo-1H-indole yields an intermediate compound. Understanding the reaction mechanism and optimizing conditions for this transformation is crucial for efficient synthesis .

- Selective Reduction of Aldehyde : Researchers investigate the reduction of the aldehyde group to obtain the alcohol intermediate. Exploring different reducing agents and solvents contributes to synthetic efficiency .

- Prenyl Indole Derivatives : The intermediate products in this synthetic scheme are useful for the synthesis of natural prenyl indole derivatives. These compounds often exhibit interesting biological activities and are found in various natural sources .

- Target Identification : Researchers explore the biological targets of Indiacen A and Indiacen B. Understanding their mode of action can guide drug development and provide insights into cellular processes .

- Crystal Engineering : Researchers study the crystal structures of the title compound and related derivatives. Insights into intermolecular interactions, packing arrangements, and solid-state properties contribute to materials design .

- Host–Guest Chemistry : The spirocyclic framework may serve as a host molecule for encapsulating guest species. Exploring its inclusion properties and potential applications in molecular recognition is an exciting avenue .

Chemical Biology and Medicinal Chemistry

Organic Synthesis and Methodology

Chemical Reactions and Mechanisms

Natural Product Synthesis

Biological Studies

Materials Science and Supramolecular Chemistry

Propriétés

IUPAC Name |

1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O5/c1-5-25-13(23)17-10-16(11-17,12-20-21-19)27-18(17)6-8-22(9-7-18)14(24)26-15(2,3)4/h5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXQWGFUXPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)

![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)

![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)

![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)